molecular formula C22H29N3O6S B2858538 ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate CAS No. 878060-03-8

ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate

Cat. No.: B2858538
CAS No.: 878060-03-8
M. Wt: 463.55
InChI Key: KZRYEKBGXXRCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of sulfonyl, acetamido, and acetate groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azepane ring, followed by the introduction of the indole group. The sulfonyl, acetamido, and acetate groups would probably be added in subsequent steps. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane and indole rings would give the molecule a rigid, cyclic structure. The sulfonyl, acetamido, and acetate groups would likely be attached to different parts of this cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azepane ring might undergo reactions involving the nitrogen atom, while the indole group could participate in electrophilic aromatic substitution reactions. The sulfonyl, acetamido, and acetate groups would also be expected to exhibit characteristic reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl, acetamido, and acetate groups could make the compound soluble in polar solvents .

Scientific Research Applications

Chemical Synthesis and Catalysis

Research has highlighted the use of related compounds in the synthesis of complex organic molecules. For example, L-proline-catalyzed three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate derivatives have been developed for the regio- and diastereoselective synthesis of highly substituted thienothiopyrans, demonstrating the compound's utility in facilitating the creation of stereocenters with complete diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010). This showcases the compound's role in enhancing the efficiency and selectivity of chemical reactions, which is crucial for the development of pharmaceuticals and complex organic materials.

Material Science and Organic Chemistry

Another application is in the separation of azeotropic mixtures, such as isopropyl alcohol and ethyl acetate, through extractive distillation processes. This is significant for the production of renewable fuels and highlights the compound's role in addressing challenges related to the separation of complex mixtures in industrial processes (Zhang et al., 2020).

Catalytic Applications

The utility of related sulfonated compounds as catalysts in the hydrolysis of ethyl acetate demonstrates the potential for such compounds to act as water-tolerant solid acid catalysts. This is crucial for various chemical reactions in industrial hydrocarbon chemistry, offering a cheap and environmentally friendly alternative to traditional acid catalysts (Ji et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and biological activity in more detail. This could include developing more efficient synthesis methods, investigating its reactivity with various reagents, and testing its activity against different biological targets .

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-2-31-22(28)13-23-20(26)16-32(29,30)19-14-25(18-10-6-5-9-17(18)19)15-21(27)24-11-7-3-4-8-12-24/h5-6,9-10,14H,2-4,7-8,11-13,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRYEKBGXXRCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.